molecular formula C17H16ClN3S B460934 2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 674805-51-7

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B460934
CAS No.: 674805-51-7
M. Wt: 329.8g/mol
InChI Key: BIBYFDRCNOOEIM-UHFFFAOYSA-N
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Description

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a chloropyridine moiety with a cycloheptapyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable thiol to form the corresponding thioether. This intermediate is then subjected to cyclization reactions under controlled conditions to form the cycloheptapyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The chloropyridine moiety can bind to certain enzymes or receptors, modulating their activity. The sulfur atom in the thioether linkage can also participate in redox reactions, influencing cellular processes. The carbonitrile group can form hydrogen bonds with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-{[(6-chloropyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile: shares structural similarities with other chloropyridine derivatives and cycloheptapyridine compounds.

    6-chloropyridine-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Cycloheptapyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c18-16-7-6-12(10-20-16)11-22-17-14(9-19)8-13-4-2-1-3-5-15(13)21-17/h6-8,10H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBYFDRCNOOEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCC3=CN=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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